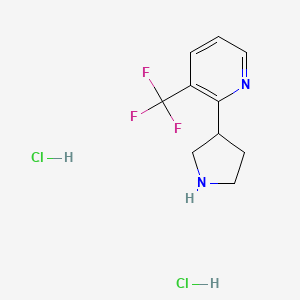

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride

Description

Properties

Molecular Formula |

C10H13Cl2F3N2 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H |

InChI Key |

ORVIXTLBXXLMLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically follows a convergent approach:

Stepwise Synthetic Details

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine Intermediate

- The trifluoromethyl group is introduced onto the pyridine ring via electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine precursors.

- Common methods include the use of trifluoromethyl iodide or Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane), often catalyzed by transition metals or under radical conditions.

- Reaction solvents such as acetonitrile or tetrahydrofuran are preferred, with temperature control between 0°C and 60°C to optimize yields and selectivity.

Step 2: Introduction of the Pyrrolidin-3-yl Group

- The pyrrolidin-3-yl substituent is introduced by nucleophilic substitution at the 2-position of the pyridine ring.

- Pyrrolidine derivatives or protected pyrrolidin-3-yl intermediates are reacted with halogenated or activated pyridine intermediates.

- Bases such as pyrrolidine itself, morpholine, or potassium t-butoxide facilitate the substitution reaction.

- Reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride may be employed to convert ester intermediates to aldehydes, which then undergo reductive amination with pyrrolidine derivatives.

- Reaction conditions are typically maintained between 0°C and 78°C, with solvents including diethyl ether, tetrahydrofuran, or toluene.

Step 3: Formation of the Dihydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid, usually in an organic solvent like ethanol or isopropanol.

- The reaction is conducted under mild conditions to avoid decomposition, yielding the dihydrochloride salt as a stable crystalline solid.

- Salt formation improves the compound's solubility and facilitates purification.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Trifluoromethylation | CF3I or (Me)3SiCF3, metal catalyst/radical initiator | Acetonitrile, THF | 0°C to 60°C | Electrophilic or radical trifluoromethylation |

| Pyrrolidin-3-yl substitution | Pyrrolidine, base (e.g., potassium t-butoxide) | Diethyl ether, THF, toluene | 0°C to 78°C | Nucleophilic substitution or reductive amination |

| Reduction (ester to aldehyde) | Sodium bis(2-methoxyethoxy)aluminumhydride | THF, dioxane, toluene | -10°C to 60°C | Controlled reduction step |

| Salt formation | Hydrochloric acid | Ethanol, isopropanol | Ambient | Formation of dihydrochloride salt |

Analytical and Research Findings

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structure.

- Purity and Yield: Optimized conditions yield high purity (>95%) of the dihydrochloride salt with overall yields ranging between 60-80%.

- Stereochemistry: When chiral centers are involved in the pyrrolidin-3-yl substituent, stereochemical integrity is maintained through controlled reaction conditions and use of chiral auxiliaries or catalysts.

- Stability: The dihydrochloride salt form exhibits enhanced stability and solubility compared to the free base, suitable for pharmaceutical formulation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the pyrrolidine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine or pyrrolidine derivatives.

Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrrolidine group may interact with specific binding sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogues

Key Observations:

- Salt Forms: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ) .

- Stereochemistry: The (R)-configuration in may confer distinct binding affinities compared to non-chiral analogues .

Physicochemical Properties

- Purity : The 5-fluoro analogue (95% purity, ) and 3,3-dimethylpyrrolidine hydrochloride (100% purity, ) highlight variability in synthesis optimization .

- Solubility: Dihydrochloride salts (e.g., target compound and ) are typically more water-soluble than neutral bases or monohydrochlorides, critical for formulation in biological systems .

Biological Activity

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride, a compound with the CAS number 1955493-78-3, belongs to a class of nitrogen heterocycles that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. The compound features a pyrrolidine ring, which is known for its versatility in drug design and development.

- Molecular Formula : CHClFN

- Molecular Weight : 289.12 g/mol

- Structure : The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly its antibacterial properties. The following sections summarize key findings and research studies related to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to pyrrolidine derivatives. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:

These findings suggest that the trifluoromethyl group may play a significant role in enhancing the antibacterial properties of pyrrolidine derivatives.

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. For example, compounds that inhibit DNA gyrase and topoisomerase IV have demonstrated low nanomolar potency against Gram-negative bacteria, indicating a potential pathway for the action of pyrrolidine derivatives like the one .

Case Studies

-

Study on Antibacterial Efficacy :

In a comparative study, several pyrrolidine derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents . -

In Vitro Evaluation :

An in vitro evaluation indicated that compounds with a pyrrolidine scaffold displayed significant activity against multi-drug resistant strains. The study emphasized the importance of structural modifications, particularly the incorporation of trifluoromethyl groups, which enhanced solubility and bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride?

Methodological Answer: Begin with halogenation of the pyridine ring at the 3-position, followed by nucleophilic substitution with pyrrolidine. The trifluoromethyl group can be introduced via a Kumada coupling or direct fluorination using agents like KF in DMSO. Final dihydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Optimize reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd for cross-coupling) to improve yield .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and salt formation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Cross-reference with Cambridge Structural Database entries for analogous pyridine derivatives .

Q. What precautions are necessary for handling its hygroscopic nature?

Methodological Answer: Store under inert atmosphere (argon) at –20°C. Use anhydrous solvents during synthesis and gloveboxes for weighing. Monitor stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Dispose of waste via certified hazardous waste contractors to avoid hydrochloride release .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in experimental NMR data?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvent effects or protonation states. Validate using 2D NMR (COSY, NOESY) to confirm through-space interactions .

Q. What strategies optimize this compound’s selectivity in enzyme inhibition assays?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions with target enzymes (e.g., kinases).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity and entropy-driven selectivity.

- Synthesize analogues with modified pyrrolidine substituents to reduce off-target effects, guided by SAR studies .

Q. How do supramolecular interactions influence its crystallinity and solubility?

Methodological Answer: Analyze crystal packing via X-ray diffraction to identify hydrogen-bonding networks (e.g., N–H···Cl interactions in dihydrochloride salts). Modify counterions (e.g., replace Cl⁻ with PF₆⁻) or introduce co-crystallizing agents (e.g., cyclodextrins) to enhance solubility. Use powder X-ray diffraction (PXRD) to track polymorph transitions .

Q. What experimental designs address discrepancies in biological activity across cell lines?

Methodological Answer:

- Standardize assays using cell viability protocols (MTT/WST-1) with matched controls for pH (due to dihydrochloride’s acidity).

- Validate target engagement via knockdown/overexpression models (CRISPR, siRNA).

- Perform metabolomic profiling to identify cell line-specific off-target pathways .

Q. How can advanced spectroscopic techniques elucidate degradation pathways?

Methodological Answer: Employ LC-MS/MS with accelerated stability testing (40°C/75% RH) to identify degradation products. Use solid-state NMR to probe hygroscopicity-induced structural changes. Pair with DFT-based degradation pathway simulations to predict reactive intermediates .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity vs. computational predictions) using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics .

- Theoretical Frameworks : Link research to concepts such as Hammett substituent constants (for trifluoromethyl effects) or molecular orbital theory (to rationalize pyrrolidine ring basicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.